![molecular formula C7H16N2 B1523660 N,N,4-trimethylpyrrolidin-3-amine CAS No. 1314969-36-2](/img/structure/B1523660.png)
N,N,4-trimethylpyrrolidin-3-amine
Overview
Description
N,N,4-trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol .
Molecular Structure Analysis
N,N,4-trimethylpyrrolidin-3-amine contains a total of 25 bonds, including 9 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
N,N,4-trimethylpyrrolidin-3-amine is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring found in N,N,4-trimethylpyrrolidin-3-amine is a common motif in drug design. It’s incorporated into molecules to improve pharmacokinetic properties, such as solubility and membrane permeability. The compound’s ability to introduce steric bulk can also enhance the selectivity and potency of pharmacological agents .
Agrochemistry
In agrochemistry, this compound can be used to create novel pesticides and herbicides. The pyrrolidine ring’s ability to mimic natural compounds allows for the development of products that can selectively target pests without harming beneficial organisms.
Each of these applications leverages the unique chemical structure of N,N,4-trimethylpyrrolidin-3-amine to fulfill specific roles in scientific research and industry. The compound’s versatility underscores its importance in various fields of study and application .
Safety and Hazards
N,N,4-trimethylpyrrolidin-3-amine is classified as dangerous with hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .
properties
IUPAC Name |
N,N,4-trimethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPUGYLNCMHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethylpyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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